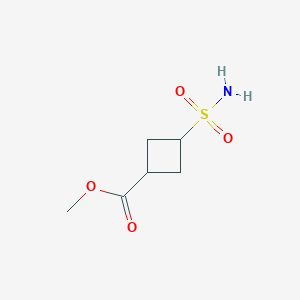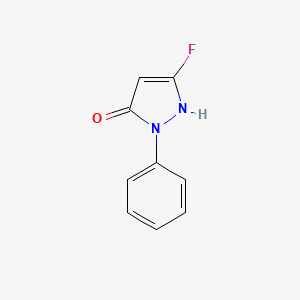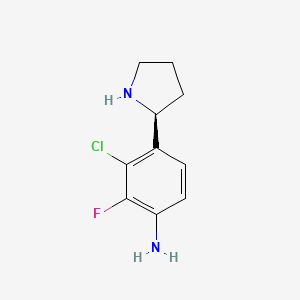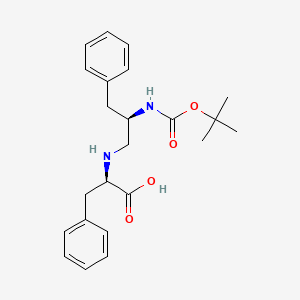
(R)-2-(((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl group, an amino group, and two phenylpropyl groups. Its unique configuration makes it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the intermediate: The protected amine is then reacted with a phenylpropyl halide under basic conditions to form the intermediate.
Coupling reaction: The intermediate is coupled with another phenylpropyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Deprotection: The tert-butoxycarbonyl group is removed using an acid such as trifluoroacetic acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid is used as a chiral building block for the synthesis of more complex molecules. It is also studied for its reactivity and stereochemical properties.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature. It serves as a model compound for understanding the behavior of similar biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to interact with specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and fine chemicals. Its unique structure makes it valuable for the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the tert-butoxycarbonyl group and the phenylpropyl groups allows for specific interactions with the active sites of enzymes, leading to inhibition or activation of their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-((®-2-Amino-3-phenylpropyl)amino)-3-phenylpropanoic acid
- (S)-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid
- ®-2-(((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid
Uniqueness
The uniqueness of ®-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid lies in its specific chiral configuration and the presence of the tert-butoxycarbonyl group. These features contribute to its distinct reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C23H30N2O4 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H30N2O4/c1-23(2,3)29-22(28)25-19(14-17-10-6-4-7-11-17)16-24-20(21(26)27)15-18-12-8-5-9-13-18/h4-13,19-20,24H,14-16H2,1-3H3,(H,25,28)(H,26,27)/t19-,20-/m1/s1 |
InChI-Schlüssel |
BVSUKFSKSHVDST-WOJBJXKFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CN[C@H](CC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNC(CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



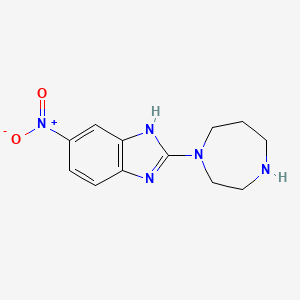
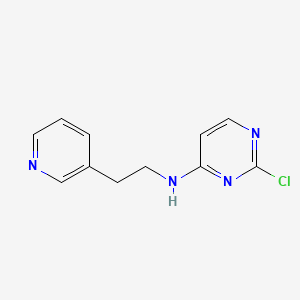
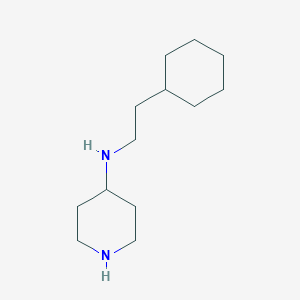

![2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one](/img/structure/B13329147.png)
![3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13329155.png)
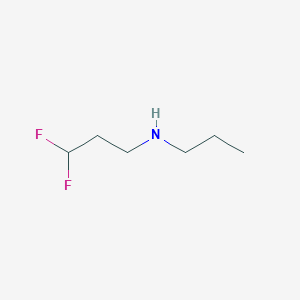
![Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate](/img/structure/B13329179.png)
![tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B13329180.png)
